

Spectroscopic Profile of 5-(4-methoxyphenyl)-2-furoic acid: A Technical Guide

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Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)-2-furoic acid

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Disclaimer: As of the latest literature search, publicly available experimental spectroscopic data for **5-(4-methoxyphenyl)-2-furoic acid** is limited. This guide provides comprehensive computed data for the target molecule. To offer a practical reference for the spectroscopic characteristics of the 2-furoic acid scaffold, experimental data for the parent compound, 2-furoic acid, is included. The experimental protocols described are generalized standard procedures applicable for the analysis of **5-(4-methoxyphenyl)-2-furoic acid** and its analogues.

Physicochemical and Computed Mass Spectrometry Data of 5-(4-methoxyphenyl)-2-furoic acid

This section details the computed physicochemical properties and predicted mass spectrometry data for **5-(4-methoxyphenyl)-2-furoic acid**, primarily sourced from the PubChem database.[\[1\]](#)[\[2\]](#)

Table 1: Computed Physicochemical Properties

Property	Value
Molecular Formula	C ₁₂ H ₁₀ O ₄
Molecular Weight	218.20 g/mol
Exact Mass	218.05790880 Da
XLogP3-AA	2.5
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	3

Data sourced from PubChem.[\[1\]](#)

Table 2: Predicted Mass Spectrometry Data

Adduct	Predicted m/z	Predicted Collision Cross Section (CCS) (Å ²)
[M+H] ⁺	219.06518	144.0
[M+Na] ⁺	241.04712	152.7
[M-H] ⁻	217.05062	150.9
[M+NH ₄] ⁺	236.09172	162.3
[M+K] ⁺	257.02106	151.7
[M+H-H ₂ O] ⁺	201.05516	138.1
[M+HCOO] ⁻	263.05610	167.5
[M+CH ₃ COO] ⁻	277.07175	183.9

Data sourced from PubChem and predicted using CCSbase.[\[2\]](#)

Reference Spectroscopic Data: 2-Furoic Acid

The following tables provide experimental spectroscopic data for 2-furoic acid, the parent structure of the target compound. This information serves as a valuable reference for identifying key spectral features.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 3: ^1H NMR Data for 2-Furoic Acid (Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz)[\[3\]](#)[\[5\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.90	dd	1.64, 0.76	H5
7.22	dd	3.48, 0.76	H3
6.64	dd	3.44, 1.72	H4
~13.0 (broad)	s	-	-COOH

Table 4: ^{13}C NMR Data for 2-Furoic Acid (Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Chemical Shift (δ) ppm	Assignment
159.81	C=O
147.44	C5
145.38	C2
118.16	C3
112.52	C4

Table 5: Infrared (IR) Spectroscopy Data for 2-Furoic Acid (KBr Pellet Method)[\[5\]](#)[\[7\]](#)

Wavenumber (cm ⁻¹)	Assignment
3150-2500	O-H stretch (broad, carboxylic acid dimer)
1690-1670	C=O stretch (carboxylic acid)
~1580, ~1470	C=C stretch (furan ring)
~1295	C-O stretch
~930	O-H bend (out-of-plane)

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of aromatic carboxylic acids like **5-(4-methoxyphenyl)-2-furoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-25 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.[5]
- Instrumentation and Data Acquisition:
 - Utilize a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.[5]
 - Place the sample tube into the spectrometer's probe and perform shimming to optimize the magnetic field homogeneity.
 - For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
 - For ¹³C NMR, acquire a proton-decoupled spectrum.
 - Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).[5]

Infrared (IR) Spectroscopy

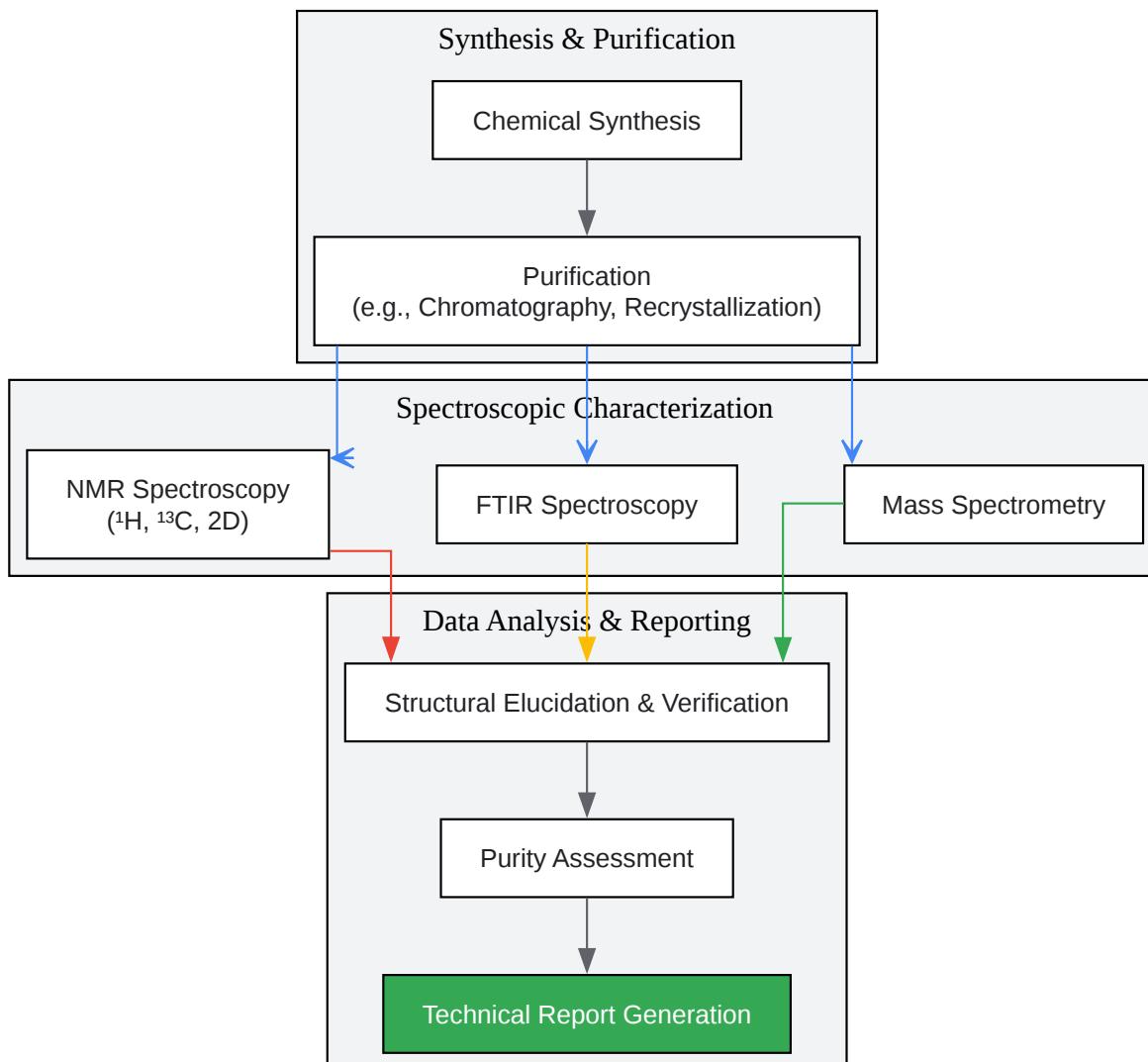
- Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5] Press the mixture in a hydraulic press to form a thin, transparent pellet.[5]
- Instrumentation and Data Acquisition:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm^{-1} .[5]

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction and Ionization: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if applicable, through a gas chromatography (GC) inlet. In the ion source, bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[5]
- Mass Analysis and Detection: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole). [5] A detector records the abundance of each ion to generate the mass spectrum. The instrument is typically operated in full scan mode over a mass range of m/z 50 to 550.[5]

Visualization of Analytical Workflow

The following diagram outlines the logical workflow for the spectroscopic analysis of a synthesized chemical compound.



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

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